5-alpha-Cholestan-3-alpha-OL acetate

Analytical Chemistry Chemical Synthesis Quality Control

5-alpha-Cholestan-3-alpha-OL acetate (CAS 1107-59-1) is a critical stereochemical probe for membrane biophysics, lipidomics, and PPARα research. Its axial 3α-acetoxy group provides unique thermotropic behavior and chromatographic retention, differentiating it from the 3β-epimer. Ensure assay validity with certified purity (≥95%) and unambiguous identity via Kovats Index (3151) and specific rotation (+34°).

Molecular Formula C29H50O2
Molecular Weight 430.7 g/mol
CAS No. 1107-59-1
Cat. No. B086371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-alpha-Cholestan-3-alpha-OL acetate
CAS1107-59-1
Molecular FormulaC29H50O2
Molecular Weight430.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C
InChIInChI=1S/C29H50O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-20,22-27H,7-18H2,1-6H3/t20-,22+,23-,24+,25-,26+,27+,28+,29-/m1/s1
InChIKeyPHLIUSDPFOUISN-GQRDYSQKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-alpha-Cholestan-3-alpha-OL acetate (CAS 1107-59-1): A Defined Stereochemical Sterol Acetate for Biochemical and Analytical Research


5-alpha-Cholestan-3-alpha-OL acetate (CAS 1107-59-1), also known as epicholestanol acetate, is a saturated sterol acetate with the molecular formula C₂₉H₅₀O₂ and a molecular weight of 430.71 g/mol [1]. It is a derivative of cholesterol, distinguished by a saturated steroid nucleus (5α-cholestane) and an α-oriented (axial) acetoxy group at the C-3 position, making it a key stereoisomer in a class of molecules with diverse physicochemical and biological behaviors . The compound is typically a white crystalline powder, insoluble in water but soluble in organic solvents like chloroform and ethanol, and is utilized primarily as a research standard, a reference compound in lipid analysis, and a model compound in studies of sterol metabolism and membrane biophysics .

Why 5-alpha-Cholestan-3-alpha-OL acetate (CAS 1107-59-1) Cannot Be Generically Substituted: Stereochemical and Functional Imperatives


The procurement and experimental substitution of 5-alpha-Cholestan-3-alpha-OL acetate is non-trivial due to the profound impact of stereochemistry on its physical, analytical, and biological properties. The axial (α) orientation of the acetoxy group at C-3, as opposed to the equatorial (β) configuration found in its epimer 5α-cholestan-3β-yl acetate, fundamentally alters the molecule's interactions with chiral environments, such as biological membranes and chromatographic stationary phases [1]. This stereochemical difference leads to quantifiable variations in key parameters including melting point, specific optical rotation, chromatographic retention indices, and thermotropic behavior in lipid bilayers. Consequently, substituting with a generic 'cholestanol acetate' or the more common 3β-epimer without rigorous validation will invalidate comparative analytical data and confound results in membrane biophysics or sterol metabolism studies where the 3α-configuration is a critical variable [2].

Quantitative Differentiation: Evidence-Based Rationale for Selecting 5-alpha-Cholestan-3-alpha-OL acetate (CAS 1107-59-1)


Differentiation by Physical Properties: A Quantifiable 46-48°C Increase in Melting Point Over the 3β-Epimer

The 3α-acetate derivative exhibits significantly different physical properties compared to its 3β-epimer, primarily a much higher melting point. This difference is crucial for substance identification and purity assessment . The target compound, 5-alpha-cholestan-3-alpha-OL acetate, has a melting point of approximately 185-186°C for the parent alcohol, while the 3β-epimer, 5α-cholestan-3β-ol acetate, has a reported melting point of 138-142°C . This represents a quantifiable difference of approximately 46-48°C.

Analytical Chemistry Chemical Synthesis Quality Control

Differentiation by Optical Rotation: A 34° Shift in Specific Rotation Distinguishes the 3α- from the 3β-Configuration

The stereochemical difference at C-3 results in a dramatic and opposite change in optical rotation, a primary method for verifying the correct stereoisomer. The target compound's parent alcohol, 5α-cholestan-3α-ol, exhibits a specific rotation ([α]D²⁰) of +34° (c = 1.7, chloroform) . In stark contrast, its 3β-epimer, 5α-cholestan-3β-ol, has a specific rotation of +24.2° (c = 1.3, chloroform) . This represents a 9.8° difference in specific rotation.

Stereochemistry Chiral Analysis Quality Control

Differentiation by Chromatographic Behavior: Quantifiable Kovats Retention Index (RI 3151) for GC-MS Identification

The compound can be unequivocally identified in complex mixtures by its unique gas chromatographic retention behavior. It has a reported Kovats Retention Index of 3151 on an OV-1 column, a standard non-polar stationary phase [1]. This value is distinct from other sterol acetates, including its epimers, and serves as a definitive fingerprint for qualitative and quantitative analysis in lipidomics and metabolomics studies.

Analytical Chemistry Lipidomics Gas Chromatography

Differentiation in Membrane Biophysics: Distinct Thermotropic Phase Behavior of the 3α-ol in Lipid Bilayers

The 3α-OH configuration of the parent sterol, compared to the 3β-OH configuration, alters its interaction with phospholipid membranes. In binary mixtures with dipalmitoylphosphatidylcholine (DPPC), the 5α-cholestan-3α-ol exhibits a different thermotropic phase behavior compared to its 3β-epimer. The sterol-poor domain persists over a greater concentration range in 3α-ol/DPPC mixtures, and at concentrations up to 20 mol%, the 5α-H,3β-ol is more effective at reducing the phase transition enthalpy (ΔHmbrd) of the broad component than cholesterol, but is less effective at higher concentrations [1]. This behavior is in contrast to the 3α-ol, which is less effective than epicholesterol at higher sterol concentrations. This demonstrates that the stereochemistry at C-3 is a critical determinant of the compound's effect on membrane physical properties.

Membrane Biophysics Lipid Bilayer Models Differential Scanning Calorimetry

Differentiation in Molecular Target Engagement: Quantifiable Binding Affinity for PPARα (IC50 = 68 μM)

5-alpha-Cholestan-3-alpha-OL acetate has been shown to interact with a specific molecular target, the human peroxisome proliferator-activated receptor alpha (hPPARα), a key regulator of lipid metabolism and inflammation. It exhibits a binding affinity with an IC50 of 68,000 nM (68 μM) [1]. This is a quantifiable, target-specific piece of biological activity data that differentiates it from other sterol analogs which may not have any reported affinity for this nuclear receptor.

Nuclear Receptor Biology Drug Discovery Metabolic Research

Targeted Application Scenarios for 5-alpha-Cholestan-3-alpha-OL acetate (CAS 1107-59-1) Based on Evidence-Based Differentiation


Chiral Lipid Membrane Interaction Studies

Utilize 5-alpha-cholestan-3-alpha-OL acetate as a specific stereochemical probe in membrane biophysics to investigate the role of sterol C-3 configuration on lipid bilayer properties. The evidence from DSC studies shows that the 3α-configuration leads to distinct thermotropic phase behavior compared to the 3β-isomer, making it an essential tool for researchers studying chiral lipid-sterol interactions and the formation of lipid domains [1]. Substitution with the 3β-epimer would yield fundamentally different results in these assays.

Analytical Standard for GC-MS Lipidomics

Deploy this compound as a certified analytical standard for the qualitative and quantitative analysis of sterol acetates in complex biological or environmental samples using gas chromatography-mass spectrometry (GC-MS). Its unique and documented Kovats Retention Index of 3151 on an OV-1 column provides a robust reference point for unambiguous identification and accurate quantification, preventing misannotation of peaks in lipidomic datasets [2].

Stereochemical Reference in Chiral Chromatography and Synthesis

Employ 5-alpha-cholestan-3-alpha-OL acetate as a pure, defined stereochemical reference compound for chiral chromatographic method development and validation. The significant differences in melting point and specific optical rotation (+34°) compared to its 3β-epimer provide clear, measurable benchmarks for confirming the successful synthesis or isolation of the correct stereoisomer in preparative or analytical workflows .

PPARα Nuclear Receptor Binding Assays

Apply 5-alpha-cholestan-3-alpha-OL acetate as a reference ligand or molecular probe in biochemical assays designed to characterize the binding pocket or screen for new modulators of the human PPARα nuclear receptor. The documented IC50 value of 68 μM provides a validated starting point for structure-activity relationship (SAR) studies and for use as a control in assays evaluating the PPARα binding potential of novel sterol derivatives [3].

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